

# Idasanutlin discovery and rational design from RG7112

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Idasanutlin

CAS No.: 1229705-06-9

Cat. No.: S548212

[Get Quote](#)

## Idasanutlin's Rational Design from RG7112

The discovery of **Idasanutlin** was a structure-based optimization effort by Roche to improve upon the first-generation clinical MDM2 inhibitor, **RG7112**. RG7112 itself was developed from the lead compound **Nutlin-3a** [1].

The core design strategy focused on mimicking the three key amino acid residues of the p53 protein—**Phe19**, **Trp23**, and **Leu26**—that insert into the hydrophobic binding pocket of MDM2 [1] [2]. The following table summarizes the critical changes made during the optimization from an early lead compound to **Idasanutlin**.

| Feature              | Compound 11 (Precursor)                                                    | Idasanutlin (RG7388)                                                   | Rationale for Change                              |
|----------------------|----------------------------------------------------------------------------|------------------------------------------------------------------------|---------------------------------------------------|
| <b>Chemical Core</b> | Pyrrolidine-containing scaffold, evolved from Nutlin-3a and RG7112 [3] [1] | Optimized pyrrolidine scaffold with four contiguous chiral centers [3] | Improved binding affinity and selectivity.        |
| <b>Leu26 Pocket</b>  | 4-Chlorophenyl group [3]                                                   | 4-Chlorophenyl group [3]                                               | Maintained key interaction with the Leu26 pocket. |

| Feature                               | Compound 11 (Precursor)                          | Idasanutlin (RG7388)                                 | Rationale for Change                                                                                                                                              |
|---------------------------------------|--------------------------------------------------|------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Phe19 Pocket                          | Neopentyl group [3]                              | Neopentyl group [3]                                  | Maintained key occupation of the Phe19 pocket.                                                                                                                    |
| Trp23 Pocket                          | 3-Chlorophenyl group [3]                         | 2-Fluoro-3-chlorophenyl group [3]                    | <b>Optimization:</b> Enhanced fit in the Trp23 pocket and formed a critical hydrogen bond with the His96 residue [3].                                             |
| Solvent-Exposed Region                | Undisclosed group with suboptimal properties [3] | Modified group for improved drug-like properties [3] | <b>Optimization:</b> Critical for enhancing cellular potency, physicochemical properties, and pharmacokinetic (PK) profile without compromising MDM2 binding [3]. |
| Binding Affinity (IC <sub>50</sub> )  | 196 nM [3]                                       | <b>6 nM</b> [3]                                      | A ~33-fold increase in potency.                                                                                                                                   |
| Cellular Selectivity (wt-p53/mut-p53) | Not specified for this precursor                 | <b>344-fold</b> [3]                                  | Significant improvement over RG7112 (20-fold selectivity).                                                                                                        |

## Experimental Validation & Key Findings

The success of **Idasanutlin**'s rational design was confirmed through extensive experimental validation, which demonstrated its superior potency and drug-like properties.

- **Binding and Potency Assays:** **Idasanutlin** showed a dramatic improvement in biochemical and cellular activity. Its IC<sub>50</sub> for disrupting the MDM2-p53 interaction was **6 nM**, compared to **18 nM** for RG7112 and **196 nM** for the precursor compound 11 [3]. In cancer cell lines with wild-type p53 (like SJSA1, RKO, HCT116), **Idasanutlin** had an average IC<sub>50</sub> of about **30 nM**, which was significantly more potent than RG7112 (average IC<sub>50</sub> of **400 nM**) [3].
- **Mechanism of Action:** Experiments confirmed that **Idasanutlin** stabilizes the p53 protein, leading to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells [3]. It upregulates p53-target genes such as p21 and PUMA [3].

- **Pharmacokinetics (PK) and In Vivo Efficacy:** The optimization of the solvent-exposed region directly addressed previous PK limitations. The table below compares the key PK parameters, showing **Idasanutlin**'s superior profile.

| Parameter                                | Compound 11             | Idasanutlin                | RG7112                                          |
|------------------------------------------|-------------------------|----------------------------|-------------------------------------------------|
| Human Liver Microsome Clearance (HLM_CL) | 18.7 mL/min/kg (Medium) | <b>4.3 mL/min/kg (Low)</b> | 5.8 mL/min/kg (Low)                             |
| Oral Bioavailability (F)                 | 6.2%                    | <b>80%</b>                 | Not fully specified (similar PK to Idasanutlin) |
| Plasma Clearance (CL)                    | 52.9 mL/min/kg (High)   | <b>10.3 mL/min/kg</b>      | 8.6 mL/min/kg                                   |
| Half-Life (t <sub>1/2</sub> )            | 0.44 h (Short)          | <b>1.6 h</b>               | 2.7 h                                           |

In vivo studies using human SJSA1 osteosarcoma xenograft models in mice showed that **Idasanutlin**, at lower doses and exposures than RG7112, achieved significant tumor growth inhibition and regression, accompanied by biomarkers of apoptosis and anti-proliferation [3].

## Research Context and Clinical Status

**Idasanutlin** is classified as a second-generation MDM2 inhibitor and has been evaluated in numerous clinical trials for various cancers, including acute myeloid leukemia (AML), solid tumors, and prostate cancer [3] [1]. It is important to note that, as of the latest information, **no MDM2 inhibitor has yet received FDA approval** for clinical use [4] [5]. The clinical development of these compounds continues, with research ongoing to overcome challenges such as dose-dependent hematological toxicity [1].

The diagrams below summarize the key relationships and experimental workflow involved in **Idasanutlin**'s discovery.



[Click to download full resolution via product page](#)

*Rational design pathway from lead compound to **Idasanutlin**.*



[Click to download full resolution via product page](#)

*Key experimental workflow for validating MDM2 inhibitors.*

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Targeting p53–MDM2 interaction by small-molecule inhibitors [[jhoonline.biomedcentral.com](http://jhoonline.biomedcentral.com)]
2. MDM2: current research status and prospects of tumor treatment [[cancer.ci.biomedcentral.com](http://cancer.ci.biomedcentral.com)]

3. Idasanutlin - an overview | ScienceDirect Topics [sciencedirect.com]
4. Multiscale Discovery of MDM2 Inhibitors - PMC - NIH [pmc.ncbi.nlm.nih.gov]
5. Integrative machine learning approach for identification of new ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Idasanutlin discovery and rational design from RG7112].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548212#idasanutlin-discovery-and-rational-design-from-rg7112>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)